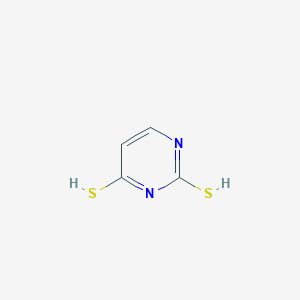
pyrimidine-2,4-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt . It is also referred to as Food Red 6 . This compound is a type of azo dye, which is a class of compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) that connects two aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt involves several steps:
Diazotization: The process begins with the diazotization of 2,4,5-trimethylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid in an alkaline medium. This coupling reaction results in the formation of the azo dye.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide, and the disodium salt of the azo dye is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The final product is typically purified through crystallization or other separation techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo linkage. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The azo group (N=N) can be reduced to form amines. This reduction is typically carried out using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium or catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized aromatic compounds and cleavage products.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
科学研究应用
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for the absorption of visible light, resulting in the compound’s characteristic color. The sulfonic acid groups enhance the compound’s solubility in water and its ability to form stable complexes with other molecules. In biological systems, the compound can interact with proteins and other biomolecules, leading to its use in staining and visualization techniques.
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4-dimethylphenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,5-dimethylphenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,3,5-trimethylphenyl)azo)-, disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt lies in its specific substitution pattern on the aromatic rings, which influences its color properties and solubility. The presence of three methyl groups on the phenyl ring provides distinct steric and electronic effects, differentiating it from other similar compounds.
属性
IUPAC Name |
pyrimidine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














